
4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature should not exceed 70 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
Scientific Research Applications
Antibacterial Applications
The synthesis of analogs related to naphthyridine derivatives has shown potential antibacterial activity. For instance, studies on pyridonecarboxylic acids, a closely related chemical class, have demonstrated significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents. These compounds were synthesized through reactions involving cyclic amines and exhibited activity that, in some cases, surpassed existing antibiotics like enoxacin (Egawa et al., 1984).
Anticancer Research
Research on naphthoquinone derivatives containing phenylaminosulfanyl moieties, closely related to the chemical structure , has demonstrated potent cytotoxic activity against various human cancer cell lines. These findings highlight the potential of such compounds in cancer treatment, with specific derivatives showing remarkable activity and inducing apoptosis in cancer cells (Ravichandiran et al., 2019).
Chemiluminescence in Analytical Chemistry
Compounds related to the chemical structure of interest have been used as derivatization reagents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant for sensitive and selective detection of carboxylic acids and amines, demonstrating the versatility of naphthyridine derivatives in analytical chemistry (Morita & Konishi, 2002).
Material Science Applications
Naphthyridine derivatives have been explored in the synthesis of novel aromatic polyamides, offering promising materials with low moisture absorption and low dielectric constants, suitable for advanced electronic applications. These materials, derived from fluorinated monomers, exhibit excellent thermal stability and mechanical properties, indicating potential use in high-performance plastics and coatings (Chung & Hsiao, 2008).
Anti-inflammatory and Analgesic Potential
Studies have identified N-substituted derivatives of naphthyridine as potent anti-inflammatory and analgesic agents, which are entirely devoid of acute gastrotoxicity. These compounds represent a promising direction for developing safer therapeutic agents for treating pain and inflammation without the common side effects associated with nonsteroidal anti-inflammatory drugs (Grossi et al., 2005).
Future Directions
properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)anilino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O/c1-4-29(5-2)20(30)15-11-26-19-14(8-6-12(3)27-19)18(15)28-13-7-9-17(22)16(10-13)21(23,24)25/h6-11H,4-5H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGSGXEEROXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


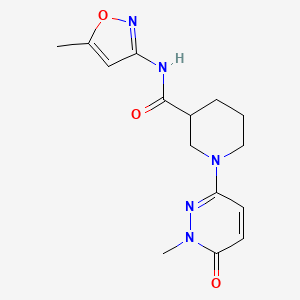
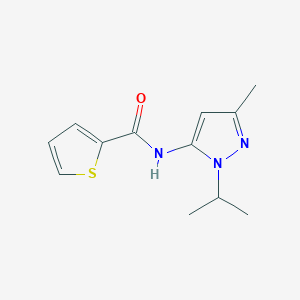
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2448548.png)

![Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448550.png)
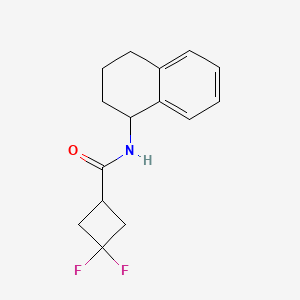

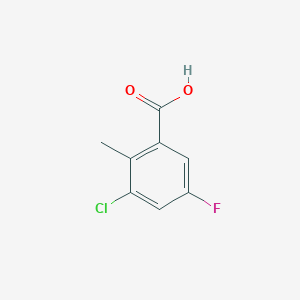

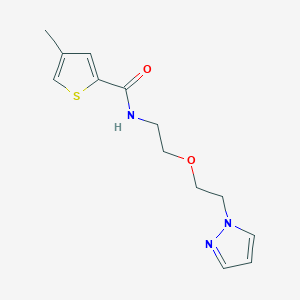
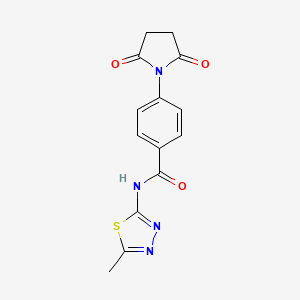

![Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448562.png)